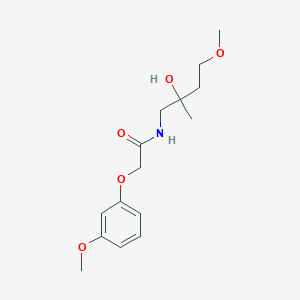
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C15H23NO5 and its molecular weight is 297.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide, with the CAS number 2320857-51-8, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23NO5
- Molecular Weight : 297.3468 g/mol
- Structure : The compound features a complex structure that includes a methoxyphenoxy group, which is significant for its biological interactions.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Studies have shown that compounds with similar structural motifs can inhibit inflammatory pathways. This activity is primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting potential therapeutic applications in treating inflammatory diseases.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells while sparing normal cells, likely through the modulation of signaling pathways involved in cell survival and proliferation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : The methoxy groups in the structure may enhance the compound's ability to scavenge free radicals.
- Modulation of Enzyme Activity : The compound can inhibit enzymes involved in inflammation and cancer progression.
- Gene Expression Regulation : It may affect the expression of genes related to apoptosis and cell cycle regulation.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various methoxy-substituted compounds, including this compound. The results indicated a significant reduction in lipid peroxidation markers in treated cells compared to controls, suggesting effective antioxidant activity.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled animal study, administration of this compound resulted in decreased levels of inflammatory markers (TNF-alpha and IL-6) following induced inflammation. This suggests its potential use as an anti-inflammatory agent.
Case Study 3: Anticancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cell lines by activating caspase pathways, highlighting its potential as an anticancer therapeutic.
Data Summary
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-15(18,7-8-19-2)11-16-14(17)10-21-13-6-4-5-12(9-13)20-3/h4-6,9,18H,7-8,10-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYYOSXPYJQTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)COC1=CC=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














